molecular formula C9H6ClNO2S B1612869 Methyl 2-chloro-5-isothiocyanatobenzoate CAS No. 91151-68-7

Methyl 2-chloro-5-isothiocyanatobenzoate

Cat. No. B1612869
CAS RN: 91151-68-7
M. Wt: 227.67 g/mol
InChI Key: MUGNVHDAJWZBKJ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-isothiocyanatobenzoate” is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 .


Synthesis Analysis

The synthesis of “Methyl 2-chloro-5-isothiocyanatobenzoate” involves several steps. Some of the reaction conditions include the use of Sodium hydrogenocarbonate in dichloromethane; lithium hydroxide monohydrate at 20℃ . Other methods involve the use of triethylamine in tetrahydrofuran at 0 - 25℃ . More detailed synthesis procedures can be found in the referenced documents .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-5-isothiocyanatobenzoate” is 1S/C9H6ClNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-chloro-5-isothiocyanatobenzoate” are complex and varied. They include reactions with Sodium hydrogenocarbonate, lithium hydroxide monohydrate, and triethylamine . The yield and reaction conditions vary depending on the specific reaction .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-isothiocyanatobenzoate” has a molecular weight of 227.67 . More detailed physical and chemical properties can be found in the referenced documents .

Scientific Research Applications

Synthesis and Medicinal Applications

Methyl 2-chloro-5-isothiocyanatobenzoate and its derivatives serve as key intermediates in the synthesis of various organic compounds with potential biological activities. For example, benzimidazole and its derivatives, synthesized from similar chloro and isothiocyanato compounds, have shown significant antimicrobial activities. These compounds have been used in the development of new drugs and materials with specific biological functions, including antitumor and antiviral properties (Ghorab, Ismail, & Abdala, 2010).

Catalysis and Chemical Transformations

Compounds derived from Methyl 2-chloro-5-isothiocyanatobenzoate have been utilized in catalytic processes to facilitate various chemical transformations. These catalytic activities are crucial for the development of efficient and sustainable synthetic methodologies. For instance, palladium complexes involving derivatives of Methyl 2-chloro-5-isothiocyanatobenzoate have been employed in nitrile-amide interconversion and Sonogashira coupling reactions, showcasing the versatility of these compounds in organic synthesis (Dubey, Gupta, & Singh, 2017).

Environmental Impact and Safety

Research into the environmental impact and safety of benzotriazole and its derivatives, which share structural similarities with Methyl 2-chloro-5-isothiocyanatobenzoate, has highlighted their presence in various ecosystems due to industrial applications. These studies are crucial for understanding the potential environmental and health risks associated with these chemicals and for developing safer and more eco-friendly alternatives (Pillard, Cornell, Dufresne, & Hernández, 2001).

Agricultural Applications

Some derivatives of Methyl 2-chloro-5-isothiocyanatobenzoate have found applications in agriculture as components of herbicides. Their development and assessment under controlled conditions have demonstrated efficacy in controlling harmful weeds, contributing to the optimization of crop production and management strategies (Hwang, Kim, Jeon, Hong, Song, & Cho, 2005).

Safety And Hazards

“Methyl 2-chloro-5-isothiocyanatobenzoate” is classified as a dangerous substance. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Relevant Papers The relevant papers for “Methyl 2-chloro-5-isothiocyanatobenzoate” can be found in the referenced documents . These papers provide more detailed information about the compound, including its synthesis, properties, and potential applications.

properties

IUPAC Name

methyl 2-chloro-5-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGNVHDAJWZBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604145
Record name Methyl 2-chloro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-isothiocyanatobenzoate

CAS RN

91151-68-7
Record name Methyl 2-chloro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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